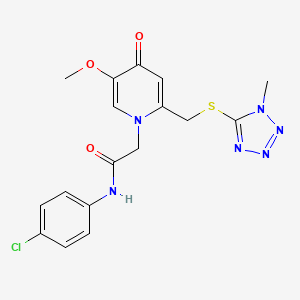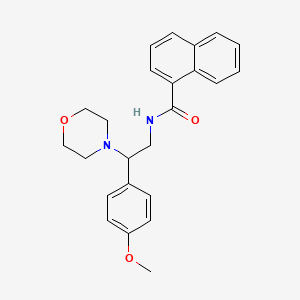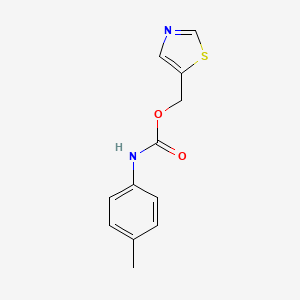
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate is a chemical compound with the molecular formula C12H12N2O2S . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 248.301 Da, and the monoisotopic mass is 248.061951 Da .Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, reduce inflammation, and induce cell death in cancer cells. Additionally, this compound has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate in lab experiments is its potency and specificity. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are a number of future directions for research on 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers are working to develop new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate involves the reaction of 4-methylphenyl isocyanate with 1,3-thiazol-5-ylmethanol in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
Scientific Research Applications
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)14-12(15)16-7-11-6-13-8-17-11/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGQMWQRGKLLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2457346.png)
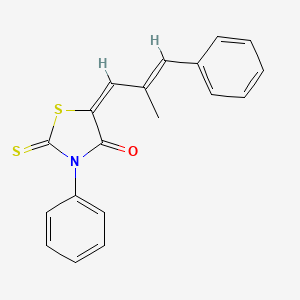

![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)
![2-[(Methylamino)methyl]cyclohexan-1-ol](/img/structure/B2457354.png)
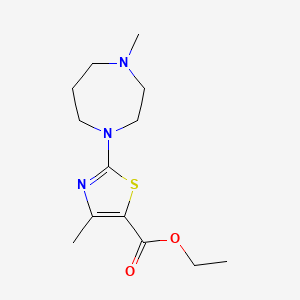
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)
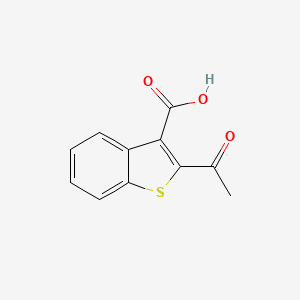
![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
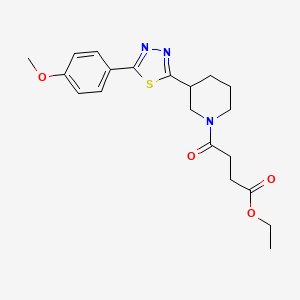
![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)
